molecular formula C6H9N3O2 B1488200 2-amino-N-(3-methylisoxazol-5-yl)acetamide CAS No. 858490-24-1

2-amino-N-(3-methylisoxazol-5-yl)acetamide

Cat. No. B1488200
CAS RN: 858490-24-1
M. Wt: 155.15 g/mol
InChI Key: FLLWCSPNRMRAIM-UHFFFAOYSA-N
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Description

“2-amino-N-(3-methylisoxazol-5-yl)acetamide” is an organic compound with the empirical formula C7H11N3O2 . It’s also known as AIA or AMIA. It’s part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “2-amino-N-(3-methylisoxazol-5-yl)acetamide” is represented by the SMILES string CNCC(=O)Nc1cc(C)on1 . The InChI key is GMVTWHPJADCECN-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Natural Products and Related Compounds

Aminoisoxazole derivatives, such as 2-amino-N-(3-methylisoxazol-5-yl)acetamide, are key intermediates in the synthesis of natural products and related compounds. They exhibit a wide range of biological effects, including hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activities . Their chemical reactivity as masked enaminones is often employed in reactions with 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems .

Pharmacological Agents

Isoxazole derivatives have shown potential as various pharmacological agents. They have been characterized as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors. These properties make them valuable in the development of antifungal, antimicrobial agents, cyclooxygenase-2 (COX-2) inhibitors, and potential anticancer agents .

Crop Protection

Certain aminoisoxazole derivatives are utilized in crop protection as herbicides and fungicides. Their chemical structure allows them to be effective in controlling unwanted plant growth and protecting crops from fungal diseases .

Anticonvulsant Activities

The compound’s derivatives have been evaluated for their anticonvulsant activities. For instance, a series of derivatives were synthesized and tested using the Maximal Electroshock Seizure (MES) test, which is a standard procedure for assessing anticonvulsant properties .

Antifibrinolytic and Antimicrobial Activities

New series of derivatives of 2-amino-N-(3-methylisoxazol-5-yl)acetamide have been prepared and examined for their antifibrinolytic and antimicrobial activities. This indicates the compound’s potential in developing treatments for conditions involving excessive fibrinolysis and microbial infections.

Non-Classical Methods of Activation

The compound has been studied for its reactivity under non-classical methods of activation, such as microwave irradiation and ultrasonication. These methods can lead to directed heterocyclizations, which are useful in various synthetic applications .

properties

IUPAC Name

2-amino-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3,7H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLWCSPNRMRAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-methylisoxazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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